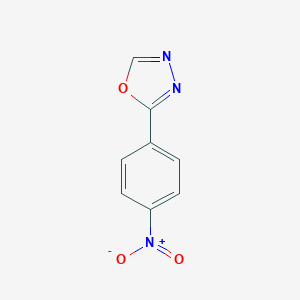

2-(4-Nitrophenyl)-1,3,4-oxadiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-10-9-5-14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQDNDLFVIKPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350589 | |

| Record name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-13-8 | |

| Record name | 2-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Nitrophenyl 1,3,4 Oxadiazole Derivatives

General Synthetic Strategies for 1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole (B1194373) ring can be achieved through several established synthetic routes. These methods often involve the formation of a key intermediate followed by a cyclization step.

Cyclodehydration Reactions of N,N′-Diacylhydrazines

One of the most common and direct methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N′-diacylhydrazines. biointerfaceresearch.comnih.gov This reaction involves the removal of a water molecule from the diacylhydrazine precursor, leading to the formation of the stable oxadiazole ring. A variety of dehydrating agents can be employed to facilitate this transformation.

The synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles has been successfully achieved through the cyclodehydration of the corresponding N,N′-diacylhydrazines. mdpi.com In a systematic study, various cyclodehydrating agents were evaluated, with diphosphorus (B173284) pentoxide (P₂O₅) in toluene (B28343) proving to be the most effective, affording the desired products in high yields (78–97%) with short reaction times. mdpi.com Other reagents like thionyl chloride (SOCl₂) also yielded the product, albeit with longer reaction times. mdpi.com

| Dehydrating Agent | Solvent | Yield (%) | Reference |

| P₂O₅ | Toluene | 80-97 | mdpi.com |

| SOCl₂ | - | 78 | mdpi.com |

| POCl₃ | - | - | biointerfaceresearch.comnih.govmdpi.com |

| Polyphosphoric acid | - | - | biointerfaceresearch.comopenmedicinalchemistryjournal.com |

| Acetic anhydride (B1165640) | - | - | biointerfaceresearch.com |

| Sulfuric acid | - | - | biointerfaceresearch.com |

| XtalFluor-E | - | - | rsc.org |

| Polymer-supported Burgess reagent | THF | 96 | biointerfaceresearch.com |

This method is advantageous due to its generally high yields and the availability of a wide range of dehydrating agents. biointerfaceresearch.comnih.gov However, some of these reagents can be harsh and may not be suitable for substrates with sensitive functional groups. nih.gov

Oxidative Cyclization of Hydrazide-Hydrazones

Another prevalent strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of hydrazide-hydrazones. biointerfaceresearch.comnih.gov These precursors are typically prepared by the condensation of an acid hydrazide with an aldehyde. biointerfaceresearch.com Subsequent treatment with an oxidizing agent promotes the formation of the C-O bond and the closure of the oxadiazole ring.

A variety of oxidizing agents have been successfully employed for this transformation, including:

Iodine in the presence of a base like potassium carbonate. jchemrev.comorganic-chemistry.org

Yellow mercuric oxide. journalagent.com

Chloramine-T, which can be used under both conventional heating and microwave irradiation. nih.govjchemrev.com

Cerium ammonium (B1175870) nitrate (B79036) (CAN). nih.gov

Copper(II) triflate (Cu(OTf)₂). jchemrev.com

This method offers a versatile approach to a wide range of 2,5-disubstituted 1,3,4-oxadiazoles and is often characterized by mild reaction conditions. nih.govrsc.org For instance, the use of stoichiometric molecular iodine with potassium carbonate provides a practical and transition-metal-free route. organic-chemistry.org

| Oxidizing Agent | Base/Catalyst | Key Features | Reference |

| Iodine | K₂CO₃ | Transition-metal-free, applicable to crude hydrazones | jchemrev.comorganic-chemistry.org |

| Yellow Mercuric Oxide | - | - | journalagent.com |

| Chloramine-T | - | Can be used with microwave irradiation | nih.govjchemrev.com |

| Cerium Ammonium Nitrate (CAN) | - | - | nih.gov |

| Cu(OTf)₂ | - | Catalytic amount used | jchemrev.com |

Condensation Cyclization Approaches

Condensation cyclization represents a direct approach to 1,3,4-oxadiazoles, often involving a one-pot reaction. openmedicinalchemistryjournal.com These methods typically bring together an acid hydrazide and a carboxylic acid or its derivative in the presence of a coupling and/or dehydrating agent. researchgate.net

Heating an aroylhydrazone with acetic anhydride or benzoyl chloride in the presence of pyridine (B92270) can lead to the formation of 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivatives. journalagent.com This indicates a condensative cyclization pathway where the acylating agent is incorporated into the final structure.

Reactions Involving Carbonic Acid Derivatives with Acylhydrazines

A significant method for constructing the 1,3,4-oxadiazole ring involves the reaction of acylhydrazines with carbonic acid derivatives. thieme-connect.de In this approach, the carbonic acid derivative provides the carbon atom that becomes C-2 of the oxadiazole ring and can also act as the dehydrating agent. thieme-connect.de

A range of carbonic acid derivatives are utilized, leading to various substituted 1,3,4-oxadiazol-2(3H)-ones or related systems. thieme-connect.de These reagents include:

Phosgene

Carbonyldiimidazole

Chloroformates

Carbon disulfide

Thiophosgene

Isocyanide dichlorides

For instance, reacting an acylhydrazide with carbon disulfide in a basic solution is a primary route to 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.com

Synthesis from Acid Hydrazides via Cyclization with Carboxylic Acids or Derivatives

The direct reaction between acid hydrazides and carboxylic acids or their derivatives is a fundamental and widely used method for preparing 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comresearchgate.net This transformation typically requires a dehydrating agent to facilitate the cyclization step. openmedicinalchemistryjournal.com

Phosphorus oxychloride (POCl₃) is a commonly used reagent for this purpose, where it catalyzes the condensation and subsequent cyclization of the acid hydrazide and carboxylic acid. mdpi.comutar.edu.my This method has been employed for the synthesis of various 1,3,4-oxadiazole derivatives, with yields ranging from moderate to good. utar.edu.mynih.gov For example, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole was synthesized via this route. nih.gov

Other dehydrating systems, such as triphenylphosphine (B44618) in combination with tetrahalomethanes, have also been employed, offering milder reaction conditions. openmedicinalchemistryjournal.com

| Dehydrating Agent | Key Features | Reference |

| POCl₃ | Widely used, can give good yields | mdpi.comutar.edu.mynih.gov |

| PPA | - | openmedicinalchemistryjournal.com |

| TCCA | Mild, room temperature conditions | openmedicinalchemistryjournal.com |

| HATU/Burgess Reagent | Good to excellent yields (70-93%) | openmedicinalchemistryjournal.com |

Metal-Free Protocols: Ugi-Tetrazole/Huisgen Sequence

A modern and efficient metal-free approach to 2,5-disubstituted 1,3,4-oxadiazoles involves a sequence of the Ugi-tetrazole reaction followed by the Huisgen reaction. acs.orgfigshare.comnih.gov This multicomponent reaction (MCR) based strategy offers a convergent and flexible route to a diverse range of 1,3,4-oxadiazoles. rug.nl

The process begins with an Ugi-tetrazole reaction to form a 5-substituted-1H-tetrazole intermediate. rug.nlacs.org This intermediate is then reacted with an acyl chloride in what is known as the Huisgen reaction. acs.org The N-acylated tetrazole intermediate is unstable and undergoes a rearrangement with the elimination of nitrogen gas, followed by ring-opening and subsequent cyclization to yield the final 1,3,4-oxadiazole product. acs.org This method is valued for its operational simplicity, tolerance of various functional groups, and the ability to be performed on a gram scale. acs.orgnih.gov

Specific Synthetic Routes to 2-(4-Nitrophenyl)-1,3,4-Oxadiazole and its Analogues

A common and versatile method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including those with a 4-nitrophenyl group, involves the reaction of substituted benzohydrazides with benzoic acids or their derivatives, such as acid chlorides. mdpi.comresearchgate.net This route typically proceeds through the formation of an N,N'-diacylhydrazine intermediate, which is subsequently cyclized. mdpi.com

For instance, 4-nitrobenzoyl chloride can be reacted with an appropriate acid hydrazide in a solvent like dry diethyl ether at room temperature. mdpi.com The resulting N,N'-diacylhydrazine precipitates and can be isolated. This intermediate is then subjected to cyclodehydration using a variety of reagents to form the 1,3,4-oxadiazole ring. mdpi.com

| Reactant 1 | Reactant 2 | Intermediate | Product | Ref |

| 4-Nitrobenzoyl chloride | Acid hydrazides | N,N'-diacylhydrazines | 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | mdpi.com |

| 2-(2,3-dimethyl phenyl amino) benzoic acid | Hydrazine (B178648) hydrate | 2-(2,3-dimethyl phenyl amino) benzohydrazide (B10538) | 2-(2,3-dimethyl phenyl amino phenyl)-1,3,4-oxadiazole derivatives | researchgate.net |

The cyclization of acylsemicarbazides is a well-established method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives. orientjchem.org This approach involves the dehydration of an acylsemicarbazide intermediate, which can be formed from the reaction of an acid hydrazide with an isocyanate or a similar reagent. orientjchem.orgclockss.org

The key step is the dehydro-cyclization, which is typically achieved using dehydrating agents such as thionyl chloride or polyphosphoric acid. orientjchem.org For example, reacting phenyl acetic acid derivatives with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride (POCl₃) can yield 5-substituted-1,3,4-oxadiazol-2-amines. d-nb.info Specifically, 3-nitrobenzoic acid can be reacted with semicarbazide (B1199961) in POCl₃ to produce 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine. d-nb.info

| Precursor | Dehydrating Agent | Product | Ref |

| Acylsemicarbazides | Thionyl chloride, Polyphosphoric acid | 2-Amino-1,3,4-oxadiazole derivatives | orientjchem.org |

| 3-Nitrobenzoic acid and semicarbazide | Phosphorus oxychloride | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine | d-nb.info |

The synthesis of this compound often starts with precursors already containing the nitro group. A prominent example is the use of 4-nitrobenzoic acid or its derivatives. mdpi.comresearchgate.net 4-Nitrobenzoic acid can be converted to its ester, then to 4-nitrobenzohydrazide (B182513) by reacting with hydrazine hydrate. researchgate.net This hydrazide is a key intermediate for building the oxadiazole ring.

One common method involves reacting 4-nitrobenzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. researchgate.net Another approach is the reaction of 4-nitrobenzoyl chloride with other acid hydrazides to form N,N'-diacylhydrazine intermediates, which are then cyclized to yield 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles. mdpi.com These nitro-substituted oxadiazoles (B1248032) can then serve as precursors for further derivatization, such as reduction of the nitro group to an amine. mdpi.com

| Nitro-Containing Precursor | Reagents | Product | Ref |

| 4-Nitrobenzoic acid | 1. Esterification, 2. Hydrazine hydrate, 3. Carbon disulfide/KOH | 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

| 4-Nitrobenzoyl chloride | Acid hydrazides, then a cyclodehydrating agent | 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | mdpi.com |

| 4-Nitro benzonitrile | 1. Hydroxylamine hydrochloride, 2. Ethyl chloroxalate/pyridine | Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | rjptonline.org |

Hydrazones, which are readily prepared from the condensation of hydrazides with aldehydes, are versatile intermediates for the synthesis of 1,3,4-oxadiazoles. ptfarm.plbeilstein-journals.org Various oxidative cyclization methods can be employed to convert hydrazones into the oxadiazole ring system. ptfarm.pl

For example, hydrazones prepared from 3-chloro-1-benzo[b]thiophene-2-carbohydrazide and various aromatic aldehydes can be cyclized to form 2,5-disubstituted 1,3,4-oxadiazoles. ptfarm.pl One method involves reacting the hydrazone with acetic anhydride to yield a 2,3-dihydro-1,3,4-oxadiazole derivative. ptfarm.pl Alternatively, oxidative cyclization using an agent like chloramine-T, sometimes under microwave irradiation, can directly yield the aromatic 1,3,4-oxadiazole. ptfarm.pl Another approach involves the reaction of hydrazones with acetic acid in ethanol (B145695) under reflux to produce N-substituted carbohydrazides which can be further cyclized. njppp.com

| Hydrazone Precursor | Reagent/Condition | Product Type | Ref |

| Hydrazones from carbohydrazide (B1668358) and aromatic aldehydes | Acetic anhydride | 3-Acetyl-2,3-dihydro-1,3,4-oxadiazoles | ptfarm.pl |

| Hydrazones from carbohydrazide and aromatic aldehydes | Chloramine-T, microwave irradiation | 2,5-Disubstituted 1,3,4-oxadiazoles | ptfarm.pl |

| Hydrazide and aromatic aldehydes | Acetic acid, ethanol, reflux | N-Aryl-carbohydrazides (precursors to oxadiazoles) | njppp.com |

Reaction Conditions and Yield Optimization Strategies

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound derivatives. Key parameters that are often adjusted include the choice of solvent, catalyst, dehydrating agent, reaction temperature, and reaction time.

In the synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles from N,N'-diacylhydrazines, various cyclodehydrating agents have been studied. While thionyl chloride can be effective, diphosphorus pentoxide (P₂O₅) in toluene has been shown to give higher yields (around 80%) with shorter reaction times. mdpi.com

For the synthesis of Schiff base derivatives of 1,3,4-oxadiazoles, solvent choice is critical. While polar protic solvents like methanol (B129727) and ethanol may not give satisfactory results, polar aprotic solvents such as THF, dichloromethane (B109758), MeCN, and DMF can enhance the yield and shorten the reaction time. researchgate.net

Microwave irradiation has emerged as a valuable tool for accelerating reactions and improving yields. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazones using chloramine-T was successfully carried out under microwave irradiation, leading to the desired products in a timely manner. ptfarm.pl Similarly, the synthesis of chromeno oxadiazole from amidoxime (B1450833) was achieved under microwave irradiation. rjptonline.org

The table below summarizes some optimization strategies for different synthetic routes.

| Reaction Type | Optimized Condition | Effect | Ref |

| Cyclization of N,N'-diacylhydrazines | Diphosphorus pentoxide in toluene | High yield (80%), short reaction time | mdpi.com |

| Schiff base formation from oxadiazole aldehyde | Polar aprotic solvents (e.g., DMF) | Enhanced yield, shorter reaction time | researchgate.net |

| Oxidative cyclization of hydrazones | Microwave irradiation with chloramine-T | Efficient and timely synthesis | ptfarm.pl |

| Cyclization of amidoxime | Microwave irradiation | Successful formation of oxadiazole ring | rjptonline.org |

Role of Dehydrating Agents (e.g., Phosphorus Oxychloride, Thionyl Chloride, Polyphosphoric Acid)

A cornerstone of 1,3,4-oxadiazole synthesis is the cyclodehydration of 1,2-diacylhydrazines or the direct condensation of an acid hydrazide with a carboxylic acid. This transformation requires the removal of a water molecule to facilitate ring closure, a role efficiently fulfilled by various dehydrating agents.

Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a widely employed and effective dehydrating agent for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. nih.govnih.govmdpi.com The general approach involves the reaction of a substituted benzohydrazide with a carboxylic acid in the presence of POCl₃. For instance, the synthesis of 2,5-substituted diphenyl-1,3,4-oxadiazoles has been achieved by refluxing an equimolar mixture of a substituted benzohydrazide and a substituted benzoic acid with phosphorus oxychloride. nih.gov The reaction mixture is typically heated on a water bath, and upon cooling and pouring into ice water, the desired oxadiazole precipitates and can be purified by recrystallization. nih.gov

In a specific example, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole were synthesized using this method, highlighting the compatibility of the electron-withdrawing nitro group with this synthetic route. nih.gov Similarly, a series of 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazoles were prepared by reacting indole (B1671886) carboxylic acid hydrazide with various carboxylic acids in phosphorus oxychloride at 50 °C. mdpi.com

| Starting Material 1 | Starting Material 2 | Dehydrating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| Substituted benzohydrazide | Substituted benzoic acid | Phosphorus oxychloride | Reflux, 2-3 h | 2,5-Substituted diphenyl-1,3,4-oxadiazole | Not specified | nih.gov |

| 4-Nitrobenzohydrazide | 4-Chlorobenzoic acid | Phosphorus oxychloride | Reflux, 2-3 h | 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole | Not specified | nih.gov |

| 4-Nitrobenzohydrazide | 4-Nitrobenzoic acid | Phosphorus oxychloride | Reflux, 2-3 h | 2,5-bis(4-Nitrophenyl)-1,3,4-oxadiazole | Not specified | nih.gov |

| Indole-3-carbohydrazide | Substituted carboxylic acids | Phosphorus oxychloride | 50 °C, 4 h | 2-(1H-Indol-3-yl)-5-substituted-1,3,4-oxadiazole | 46-66 | mdpi.com |

| N'-(2-thenoyl)-N'-aroylhydrazine | - | Phosphorus oxychloride | Water bath, 10 h | 2-(2-thienyl)-5-aryl-1,3,4-oxadiazole | ~75 | farmaciajournal.com |

Thionyl Chloride (SOCl₂) and Other Agents

Thionyl chloride is another effective dehydrating agent for the synthesis of 1,3,4-oxadiazoles from N,N'-diacylhydrazine precursors. mdpi.combepls.comamazonaws.com In the synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, various dehydrating agents were compared. While phosphorus oxychloride was effective, diphosphorus pentoxide (P₂O₅) in toluene provided the highest yield (80%) with a short reaction time. mdpi.com Thionyl chloride also facilitated the reaction, albeit with a longer reaction time, affording a 78% yield. mdpi.com The general procedure involves heating the N,N'-diacylhydrazine with the dehydrating agent in a suitable solvent like toluene. mdpi.com

| Precursor | Dehydrating Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| N-Hexanoyl-N'-(4-nitrobenzoyl)hydrazine | Thionyl chloride | Toluene | Not specified | 2-Pentyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 78 | mdpi.com |

| N-Hexanoyl-N'-(4-nitrobenzoyl)hydrazine | Diphosphorus pentoxide | Toluene | 120 °C, 1-3 h | 2-Pentyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 80 | mdpi.com |

Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) can also be used as a dehydrating agent in the synthesis of 1,3,4-oxadiazoles. nih.govbepls.comamazonaws.com A novel approach utilizes PPA to assist in the activation of nitroalkanes, which then act as acylating agent equivalents in the reaction with acylhydrazides. rsc.org For example, 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (B1348751) was obtained from the reaction of 4-nitrobenzohydrazide and nitroethane in the presence of PPA at elevated temperatures. rsc.org This method provides a unique pathway to non-symmetrically substituted 1,3,4-oxadiazoles. rsc.org

| Starting Material 1 | Starting Material 2 | Dehydrating Agent/Activator | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Nitrobenzohydrazide | Nitroethane | Polyphosphoric acid | 95-105 °C | 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Not specified | rsc.org |

| 4-Nitrobenzohydrazide | Nitromethane | Polyphosphoric acid | 95-105 °C | This compound | Not specified | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wjarr.comscholarsresearchlibrary.comnih.gov This technology has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives.

In one study, a series of 2-(substituted)-5-[5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazoles were prepared from the corresponding carbohydrazide and various carboxylic acids in the presence of phosphorus oxychloride under microwave irradiation. connectjournals.com The reaction was completed in just 5 minutes at 210 watts, a significant improvement over the 18 hours required for the conventional reflux method. connectjournals.com Another general method involves the microwave irradiation of an isonicotinohydrazide and an aromatic aldehyde, followed by cyclization to form the 1,3,4-oxadiazole ring. scholarsresearchlibrary.com

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Microwave Conditions | Product | Reaction Time | Reference |

| 5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide | Appropriate acids | Phosphorus oxychloride | 210 W | 2-(Substituted)-5-[5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole | 5 min | connectjournals.com |

| Isonicotinohydrazide | Aromatic aldehyde | - | 400 W | N'-(Substituted benzylidene)isonicotinohydrazide | 1-2.5 min | scholarsresearchlibrary.com |

| Hydrazone intermediates | Chloramine-T | - | 300 W | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | 4 min | nih.gov |

One-Pot Synthesis Techniques

A notable example is the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from dithioesters and benzohydrazides. rasayanjournal.co.in In this method, 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (B11960919) was synthesized with a 75% yield. The reaction proceeds through the formation of an N'-benzoylbenzohydrazonic hypoiodous thioanhydride intermediate, which then undergoes intramolecular cyclization. rasayanjournal.co.in

Another versatile one-pot approach involves the reaction of carboxylic acids with thiosemicarbazides to afford 2-amino-1,3,4-oxadiazoles. sci-hub.se This method avoids the multi-step preparation of the 2-acyl-hydrazinecarbothioamide intermediate. While this specific example leads to an amino-substituted oxadiazole, the principle of a one-pot condensation and cyclization is a key strategy in the synthesis of this heterocyclic core.

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Product | Yield (%) | Reference |

| Substituted dithioester | 4-Nitrobenzohydrazide | Mild base | Ethanol | 2-(4-Nitrophenyl)-5-substituted-1,3,4-oxadiazole | Not specified | rasayanjournal.co.in |

| Phenyl dithioester | 4-Nitrobenzohydrazide | Mild base | Ethanol | 2-Phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 75 | rasayanjournal.co.in |

| Carboxylic acids | Thiosemicarbazides | Coupling agent | Not specified | 2-Amino-5-substituted-1,3,4-oxadiazole | Moderate to good | sci-hub.se |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in defining the carbon-hydrogen framework of 2-(4-nitrophenyl)-1,3,4-oxadiazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the 4-nitrophenyl ring and the oxadiazole ring. The 4-nitrophenyl group displays a typical AA'BB' system, which often appears as two distinct doublets due to the strong electron-withdrawing effect of the nitro group.

Research on analogous compounds, such as 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, shows the aromatic protons of the 4-nitrophenyl ring resonating as two doublets in the approximate range of δ 8.23-8.41 ppm. mdpi.com The protons ortho to the nitro group are more deshielded and appear at the higher chemical shift (around δ 8.41 ppm), while the protons meta to the nitro group appear slightly upfield (around δ 8.23 ppm), both with a typical coupling constant (J) of approximately 8.8 Hz. mdpi.com The single proton attached to the carbon at position 5 of the 1,3,4-oxadiazole (B1194373) ring is expected to be a singlet and significantly downfield, likely in the δ 8.5-9.5 ppm region, due to the deshielding effects of the adjacent heteroatoms and the aromatic system.

Table 1: Representative ¹H NMR Spectral Data for the this compound Moiety

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Oxadiazole Ring) | 8.5 - 9.5 | Singlet (s) | N/A |

| H-2', H-6' (Phenyl Ring) | ~ 8.41 | Doublet (d) | ~ 8.8 |

| H-3', H-5' (Phenyl Ring) | ~ 8.23 | Doublet (d) | ~ 8.8 |

| Note: Data is inferred from closely related structures. mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The spectrum for this compound is expected to show six distinct signals for the aromatic carbons and two signals for the oxadiazole ring carbons. The carbon atoms of the 1,3,4-oxadiazole ring are highly deshielded and resonate at low field. In similar structures like 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, these carbons appear at approximately δ 167.9 ppm (C-5) and δ 162.5 ppm (C-2). mdpi.com

The carbons of the 4-nitrophenyl ring are observed in their expected regions. The carbon atom attached to the nitro group (C-4') is significantly deshielded, appearing around δ 149.0 ppm. mdpi.com The carbon attached to the oxadiazole ring (C-1') is found near δ 129.0 ppm. mdpi.com The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') typically appear between δ 124.6 and δ 127.7 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C-2 (Oxadiazole) | 162.5 |

| C-5 (Oxadiazole) | 167.9 |

| C-1' (Phenyl) | 129.0 |

| C-2', C-6' (Phenyl) | 127.7 |

| C-3', C-5' (Phenyl) | 124.6 |

| C-4' (Phenyl) | 149.0 |

| Note: Data is based on reported values for 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. mdpi.com |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the specific functional groups and analyze the vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in confirming the presence of key functional groups. The spectrum of this compound is dominated by strong absorptions from the nitro group. Consistent with data from closely related analogs, two strong, characteristic bands are observed: the asymmetric stretching vibration (νas) of the NO₂ group typically appears around 1513-1518 cm⁻¹, and the symmetric stretching vibration (νs) is found around 1336-1348 cm⁻¹. mdpi.comfarmaciajournal.com

The 1,3,4-oxadiazole ring itself gives rise to several characteristic bands. The C=N stretching vibration is typically observed in the 1595-1610 cm⁻¹ region. mdpi.comfarmaciajournal.com The C-O-C stretching of the oxadiazole ring can be identified by absorptions in the 1033-1233 cm⁻¹ range. mdpi.comfarmaciajournal.com Aromatic C-H stretching vibrations are also visible above 3000 cm⁻¹. mdpi.com

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | Nitro (NO₂) | 1513 - 1518 | Very Strong |

| Symmetric Stretch | Nitro (NO₂) | 1336 - 1348 | Very Strong |

| Stretch | C=N (Oxadiazole) | 1595 - 1610 | Strong |

| Aromatic Stretch | C=C (Phenyl) | ~1545 | Medium |

| Stretch | C-O-C (Oxadiazole) | 1033 - 1233 | Medium-Strong |

| Stretch | Aromatic C-H | >3000 | Weak-Medium |

| Note: Data compiled from reported values for closely related analogs. mdpi.comfarmaciajournal.comresearchgate.net |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. While several studies on derivatives of this compound have utilized Raman spectroscopy, specific experimental data for the parent compound is not widely reported in the surveyed literature. researchgate.netnih.govtandfonline.comnih.gov

Based on the molecular structure, key Raman active modes are expected. The symmetric stretching of the nitro group, which is also IR active, should produce a strong Raman signal. Furthermore, the "breathing" modes of both the phenyl and oxadiazole rings are characteristically strong in Raman spectra. Analysis of similar structures, such as 2-(adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, confirms the utility of Raman spectroscopy in identifying ring stretching and deformation modes. researchgate.netnih.gov Theoretical calculations on related molecules have been used to assign vibrational modes and show good correlation with experimental data. tandfonline.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pathways of the molecule under ionization. The molecular formula of this compound is C₈H₅N₃O₃, corresponding to a molecular weight of 191.14 g/mol . High-resolution mass spectrometry (HRMS) has confirmed this, identifying the [M+Na]⁺ adduct at a calculated m/z of 214.0223. rsc.org

The fragmentation pattern in mass spectrometry provides valuable structural information. For 2,5-disubstituted 1,3,4-oxadiazoles, fragmentation often involves cleavage of the bonds linking the substituent rings to the central oxadiazole ring, as well as fragmentation of the rings themselves. Based on analyses of similar compounds, the primary fragmentation pathways for this compound are expected to include:

Loss of a nitro group (NO₂, 46 Da).

Cleavage of the C-C bond between the phenyl and oxadiazole rings, leading to ions such as [C₆H₄NO₂]⁺ (m/z 122) and [C₂HN₂O]⁺ (m/z 69).

Further fragmentation of the oxadiazole ring through the loss of entities like N₂ or CO.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 191 | [C₈H₅N₃O₃]⁺ | Molecular Ion (M⁺) |

| 145 | [C₈H₅N₃O]⁺ | M⁺ - NO₂ |

| 122 | [C₆H₄NO₂]⁺ | Phenyl-nitro cation |

| 104 | [C₇H₄N₂]⁺ | M⁺ - NO₂ - NCO |

| 92 | [C₆H₄O]⁺ | Loss of N₂ and NO from nitrophenyl |

| 76 | [C₆H₄]⁺ | Phenyl cation |

| Note: Fragmentation pattern is proposed based on common pathways for related heterocyclic compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands that arise from π→π* and n→π* electronic transitions. These transitions are influenced by the molecular structure, particularly the conjugation between the phenyl ring, the 1,3,4-oxadiazole core, and the nitro group.

The UV-Vis spectra of 1,3,4-oxadiazole derivatives typically exhibit intense absorption bands in the ultraviolet region. scientific.netresearchgate.net For instance, studies on analogous 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles have shown distinct absorption maxima. The electronic transitions observed are generally attributed to the π-electron system of the aromatic and heterocyclic rings. mdpi.comnih.govresearchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring, in conjugation with the oxadiazole moiety, can influence the energy of these transitions, often resulting in a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound.

In a study of (E)-2-(4-nitrophenyl)-5-(2-ferrocenyl-ethen-1-yl)-1,3,4-oxadiazole, the electronic absorption spectrum in dichloromethane (B109758) displayed an absorption maximum in the visible region, which was red-shifted compared to the ferrocene (B1249389) base unit. bath.ac.uk This shift is indicative of the extended conjugation within the molecule. Similarly, research on other substituted 1,3,4-oxadiazoles has demonstrated that the nature and position of substituents on the phenyl ring significantly impact the photoluminescence and absorption characteristics. scientific.net For example, selenylated-oxadiazoles, including a 2-(4-nitrophenyl) derivative, exhibit intense absorption bands between 270–352 nm, attributed to combined n→π* and π→π* transitions. nih.gov

The solvatochromic properties of related compounds, such as 2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate (B77674), have also been investigated. tandfonline.com The absorption bands of this compound showed significant red shifts in polar solvents, indicating the influence of the solvent environment on the electronic transitions. tandfonline.com

Table 1: UV-Vis Absorption Data for Analogous 1,3,4-Oxadiazole Derivatives

| Compound | Solvent | λmax (nm) | Transition Type (Assignment) | Reference |

| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | Methanol (B129727) | 214, 266 | π→π* and n→π | mdpi.com |

| (E)-2-(4-nitrophenyl)-5-(2-ferrocenyl-ethen-1-yl)-1,3,4-oxadiazole | Dichloromethane | 470-500 | d→d transition (with contribution from π→π) | bath.ac.uk |

| 2-(4-nitrophenyl)-5-(phenylselanyl)-1,3,4-oxadiazole | Dichloromethane | ~270-352 | n→π* and π→π | nih.gov |

| 2,6-bis(5-substituted-1,3,4-oxadiazol-2-yl)pyridines | Chloroform | 278-302 | π→π | scientific.net |

X-ray Crystallography for Solid-State Structure

While specific crystallographic data for this compound was not found, analysis of closely related and analogous compounds provides significant insight into the likely solid-state structure, including bond lengths, bond angles, and intermolecular interactions. X-ray crystallography reveals the precise three-dimensional arrangement of atoms within a crystal lattice.

Studies on various substituted 1,3,4-oxadiazoles consistently show the planarity of the central oxadiazole ring. bohrium.comresearchgate.net For instance, in the crystal structure of 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole, the 1,3,4-oxadiazole ring is essentially planar. bohrium.com The dihedral angle between the phenyl ring and the oxadiazole ring is a key structural parameter. In 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the nitrophenyl ring forms a dihedral angle of 4.0(2)° with the oxadiazole ring, indicating a high degree of coplanarity. nih.gov Similarly, in 2-(4-Chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole, the oxadiazole ring is inclined to the 4-chloro-2-nitrophenyl ring by a small angle of 7.77(8)°. iucr.org This near-coplanarity facilitates π-electron delocalization across the molecule.

The nitro group is often twisted out of the plane of the attached benzene (B151609) ring. In the aforementioned 2-(4-Chloro-2-nitrophenyl) analog, the nitro group is twisted by 73.59(16)°, whereas in the 5-(2,4-Dichlorophenyl) derivative, this twist is much smaller at 10.4(3)°. nih.goviucr.org This variation highlights how different substitution patterns can influence the conformation.

Intermolecular interactions, such as hydrogen bonds and π-π stacking, are crucial in dictating the crystal packing. In the crystal structure of N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, the packing is stabilized by N–H···O, N–H···N, C–H···O, and C–H···N hydrogen bonds. researchgate.net In other analogs, C–H···N and C–H···O hydrogen bonds link molecules into chains or more complex networks. nih.goviucr.org The formation of stacked structures is a common feature for 2,5-diaryl-1,3,4-oxadiazoles. researchgate.net

Table 2: Crystallographic Data for Analogous Oxadiazole Compounds

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Intermolecular Interactions | Reference |

| 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole | Monoclinic | P2₁/c | Phenyl ring to oxadiazole ring | C-H···O(nitro), nitro-O···π(oxadiazole), C-H···π(oxadiazole) | bohrium.com |

| 2-(4-Chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole | Monoclinic | P2₁/n | Oxadiazole to nitrophenyl: 7.77(8), Nitro group to benzene: 73.59(16) | C-H···O, C-H···N, C-H···π | iucr.org |

| 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | Orthorhombic | Pca2₁ | Nitrophenyl to oxadiazole: 4.0(2), Nitro group to benzene: 10.4(3) | C-H···N | nih.gov |

| N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine | Orthorhombic | Pca2(1) | - | N-H···O, N-H···N, C-H···O, C-H···N | researchgate.net |

| 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | Monoclinic | P2₁/c | Interplanar angle of only 3° | C-H···O | beilstein-journals.org |

Theoretical and Computational Studies of 2 4 Nitrophenyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For 2-(4-nitrophenyl)-1,3,4-oxadiazole, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) or similar basis set, offer profound insights into its molecular architecture and reactivity.

Table 1: Selected Optimized Geometrical Parameters for a 2,5-disubstituted-1,3,4-oxadiazole derivative.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-O (oxadiazole) | ~1.37 |

| C=N (oxadiazole) | ~1.30 | |

| C-C (inter-ring) | ~1.48 | |

| N-O (nitro group) | ~1.23 | |

| Bond Angle (°) | C-O-C (oxadiazole) | ~104 |

| N-C-N (oxadiazole) | ~115 | |

| O-N-O (nitro group) | ~124 | |

| Dihedral Angle (°) | Phenyl-Oxadiazole | ~5-15 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized on the 1,3,4-oxadiazole (B1194373) ring and the adjacent phenyl ring, while the LUMO is predominantly situated on the nitrophenyl moiety. This distribution is a direct consequence of the electron-withdrawing nature of the nitro group. The energy gap for such compounds is generally in the range of 4-5 eV, indicating good kinetic stability. A smaller HOMO-LUMO gap would imply a higher propensity for intramolecular charge transfer from the oxadiazole-phenyl part to the nitrophenyl part of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Nitrophenyl-substituted 1,3,4-oxadiazole derivative.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | ~ -7.0 |

| ELUMO | ~ -2.5 |

| Energy Gap (ΔE) | ~ 4.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). Green and yellow denote intermediate potential values.

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the oxadiazole ring. These regions are the most likely sites for electrophilic attack. Conversely, the positive potential (blue) is located around the hydrogen atoms of the phenyl rings, making them susceptible to nucleophilic attack. The MEP analysis thus provides a clear visual representation of the molecule's reactivity landscape. researchgate.netwolfram.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the delocalization of electron density between occupied and unoccupied orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer.

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimation of the partial atomic charges. niscpr.res.in While the absolute values of Mulliken charges can be basis set dependent, the relative charges and trends provide valuable insights into the electron distribution.

In this compound, the Mulliken charge distribution shows that the oxygen and nitrogen atoms of the oxadiazole ring and the nitro group carry negative charges due to their high electronegativity. The carbon atoms attached to these heteroatoms exhibit positive charges. The atoms of the nitrophenyl ring are also influenced by the strong electron-withdrawing effect of the nitro group, leading to a more positive charge distribution on the aromatic carbons compared to a simple phenyl ring. This charge distribution is consistent with the predictions from MEP analysis and further explains the molecule's reactivity. niscpr.res.in

Table 3: Representative Mulliken Atomic Charges for a Nitrophenyl-substituted 1,3,4-oxadiazole derivative.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (oxadiazole) | ~ -0.3 to -0.4 |

| N (oxadiazole) | ~ -0.1 to -0.2 |

| C (oxadiazole) | ~ +0.3 to +0.4 |

| N (nitro group) | ~ +0.5 to +0.6 |

| O (nitro group) | ~ -0.4 to -0.5 |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

For this compound, the calculated vibrational spectrum shows characteristic peaks corresponding to the functional groups present. Key vibrational modes include the symmetric and asymmetric stretching of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹), the C=N stretching of the oxadiazole ring (around 1600 cm⁻¹), the C-O-C stretching of the oxadiazole ring (around 1050 cm⁻¹), and the aromatic C-H stretching vibrations (above 3000 cm⁻¹). A comparison of the calculated frequencies with experimental data for similar compounds shows good agreement, validating the computational methodology. nih.govnih.gov

Table 4: Selected Calculated Vibrational Frequencies for a Nitrophenyl-substituted 1,3,4-oxadiazole derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| C=N stretch (oxadiazole) | ~1600 |

| NO₂ asymmetric stretch | ~1520 |

| NO₂ symmetric stretch | ~1350 |

| C-O-C stretch (oxadiazole) | ~1050 |

Global Reactivity Parameters

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior and stability of a molecule. hakon-art.commdpi.com These parameters, such as chemical hardness (η) and chemical potential (μ), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hakon-art.commdpi.com

Chemical Potential (μ) : This parameter measures the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to change in its electron distribution. Molecules with a larger HOMO-LUMO energy gap are generally harder and less reactive. mdpi.com

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape; related to electronegativity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron configuration; harder molecules are less reactive. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity of a species to accept electrons. |

| Softness (S) | S = 1 / η | The reciprocal of hardness; softer molecules are more reactive. |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in understanding the binding modes of 1,3,4-oxadiazole derivatives with various protein targets. nih.govmdpi.comnih.gov

Docking studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives reveal common interaction patterns within protein active sites. The oxadiazole ring, being a heterocyclic scaffold, can engage in various non-covalent interactions. nih.gov The 4-nitrophenyl group often participates in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

Key interactions observed for nitrophenyl-oxadiazole derivatives with protein targets include:

Hydrogen Bonds : The oxygen atoms of the nitro group and the nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions : The phenyl ring interacts with nonpolar residues in the binding pocket.

π-π Stacking : The aromatic systems of the nitrophenyl and oxadiazole rings can stack with aromatic side chains of amino acids. nih.gov

For instance, docking studies of 1,3,4-oxadiazole derivatives with targets like VEGFR2 have shown specific interactions within the active pocket, leading to inhibitory activity. mdpi.comnih.gov Similarly, interactions with enzymes like acetylcholinesterase have been explored, highlighting the role of the oxadiazole core in binding. researchgate.net

| Protein Target (Example) | Interacting Residues | Type of Interaction | Reference Compound |

|---|---|---|---|

| VEGFR2 | His1024, Ile1044, Cys1045 | Covalent Bonds (with co-crystal ligand) | 1-{2-fluoro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}-3-[3-(trifluoromethyl)phenyl]urea mdpi.com |

| Acetylcholinesterase (AChE) | - | Binding modes established via docking | 1,3,4-oxadiazole-quinoline hybrids researchgate.net |

| EGFR | - | Weak binding energies observed | 1,3,4-oxadiazole derivatives mdpi.comnih.gov |

Computational studies show that the binding pocket's shape and electrostatic environment dictate the most stable conformation. The ligand adapts its conformation to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the surrounding amino acid residues. nih.gov The analysis of these bound conformations helps in understanding the structural basis for the ligand's affinity and selectivity for a particular protein target.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and the nature of the interactions over time. frontiersin.orgnih.gov By simulating the motions of atoms in the complex, MD can validate the binding poses predicted by docking and assess the persistence of key interactions. researchgate.net

The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and the ligand from their initial positions. A stable RMSD trajectory over the simulation time suggests that the complex remains in a stable conformational state. nih.gov The Root Mean Square Fluctuation (RMSF) is also calculated to identify the flexibility of different parts of the protein, revealing which residues are most affected by ligand binding. nih.govmdpi.com For example, MD simulations of 1,3,4-oxadiazole derivatives complexed with VEGFR2 have been used to confirm the stability of the docked poses. mdpi.comsemanticscholar.org

| MD Simulation Parameter | Description | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. nih.gov | Low and stable RMSD values for both the protein and the ligand suggest a stable binding complex. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. nih.govmdpi.com | Lower RMSF values in the binding site residues can indicate stabilization upon ligand binding. High fluctuations in terminal residues are common. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates that the protein's overall structure remains compact and does not undergo major unfolding. researchgate.net |

Computational Prediction of Spectroscopic Parameters

Theoretical calculations, particularly using DFT, are widely employed to predict various spectroscopic properties of molecules, including vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govnahrainuniv.edu.iq These predicted spectra can be compared with experimental data to confirm the molecular structure and understand its electronic properties. ijrpr.com

For derivatives of this compound, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) have been used to calculate vibrational frequencies, ¹H and ¹³C NMR chemical shifts, and electronic transitions. nih.gov The calculated vibrational wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model, leading to good agreement with experimental FT-IR and Raman spectra. nih.gov Similarly, theoretical UV-Vis absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can help in assigning the electronic transitions observed experimentally. nih.gov

| Spectroscopic Technique | Predicted Parameter | Computational Method | Typical Findings for Oxadiazole Derivatives |

|---|---|---|---|

| FT-IR / Raman | Vibrational Frequencies (cm-1) | DFT (e.g., B3LYP) | Good correlation between theoretical and experimental frequencies after scaling. nih.gov |

| NMR | Chemical Shifts (ppm) | DFT (e.g., GIAO method) | Calculated ¹H and ¹³C shifts generally match experimental values, aiding in structural assignment. dergipark.org.trnahrainuniv.edu.iq |

| UV-Vis | Absorption Wavelength (λmax) | TD-DFT | Predicts electronic transitions corresponding to π→π* and n→π* excitations, matching experimental spectra. nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 4 Nitrophenyl 1,3,4 Oxadiazole

Aromaticity and Electron Deficiency of the 1,3,4-Oxadiazole (B1194373) Ring

The 1,3,4-oxadiazole ring is a five-membered, planar, and conjugated heterocycle, which is considered to be aromatic. chemicalbook.com However, the presence of two nitrogen atoms, which are more electronegative than carbon, and an oxygen atom leads to a significant electron deficiency within the ring. chemicalbook.comthieme-connect.de This electron-deficient nature is a defining characteristic of the 1,3,4-oxadiazole moiety. The replacement of two methine groups (=CH-) in furan (B31954) with two pyridine-type nitrogen atoms (=N-) reduces the ring's aromaticity to the extent that it exhibits characteristics of a conjugated diene. rroij.comnih.gov

The degree of aromaticity in the 1,3,4-oxadiazole ring can be influenced by the nature of the substituents at the 2- and 5-positions. tandfonline.com Computational studies using methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) have been employed to quantify this property. While the HOMA approach sometimes suggests a non-aromatic character, NICS calculations often indicate a relatively high degree of aromaticity. tandfonline.comtandfonline.com For instance, the calculated NICS(0) and NICS(1) values for the unsubstituted 1,3,4-oxadiazole ring are -11.13 ppm and -10.30 ppm, respectively, which are comparable to those of pyrrole, a well-established aromatic heterocycle. tandfonline.com

The electron deficiency is clearly demonstrated by the downfield chemical shift of the protons at the C2 and C5 positions in the parent 1,3,4-oxadiazole, which appear at δ 8.73 ppm in CDCl3. chemicalbook.comthieme-connect.de This deshielding effect is a direct consequence of the reduced electron density at these carbon atoms. The presence of the electron-withdrawing nitro group on the phenyl ring in 2-(4-nitrophenyl)-1,3,4-oxadiazole further exacerbates this electron deficiency.

Electrophilic Aromatic Substitution (EAS) Tendencies (or lack thereof)

Direct electrophilic aromatic substitution (EAS) on the 1,3,4-oxadiazole ring is exceedingly difficult. chemicalbook.comglobalresearchonline.net The low electron density at the C2 and C5 carbon atoms, caused by the electron-withdrawing nature of the two pyridine-like nitrogen atoms, deactivates the ring towards attack by electrophiles. chemicalbook.comrroij.comnih.gov Consequently, reactions like nitration and sulfonation have not been successfully achieved on the 1,3,4-oxadiazole ring itself. thieme-connect.de

While the heterocyclic ring is resistant to EAS, electrophilic substitution can occur on an aryl substituent attached to the ring. chemicalbook.com However, in the case of this compound, the potent deactivating effect of the nitro group on the phenyl ring also makes electrophilic substitution on the aromatic substituent challenging. When electrophiles do react with 1,3,4-oxadiazoles, the attack tends to occur at the nitrogen atoms, which are the most electron-rich centers in the ring. thieme-connect.deglobalresearchonline.net The reactivity of the oxadiazole ring towards electrophiles can be enhanced if it is substituted with electron-releasing groups. rroij.comglobalresearchonline.net

The difficulty of electrophilic substitution is a direct consequence of the destabilization of the carbocation intermediate that would be formed during the reaction. otterbein.edu The electron-withdrawing nature of the ring's heteroatoms would further destabilize this positively charged intermediate, making the activation energy for the reaction prohibitively high.

Nucleophilic Addition and Substitution Reactions on the Oxadiazole Ring

In contrast to its inertness towards electrophiles, the electron-deficient 1,3,4-oxadiazole ring is susceptible to nucleophilic attack. rroij.com Nucleophilic addition to the ring is a known reaction pathway. thieme-connect.de If a suitable leaving group is present at the 2- or 5-position, nucleophilic aromatic substitution can occur, allowing for the introduction of a variety of substituents. thieme-connect.de For instance, halogenated 1,3,4-oxadiazoles readily undergo nucleophilic substitution reactions where the halogen atom is displaced by a nucleophile. globalresearchonline.netnih.govnih.gov

However, nucleophilic attack on the 1,3,4-oxadiazole ring frequently leads to ring-opening reactions rather than simple substitution. chemicalbook.comthieme-connect.de This is a common outcome due to the inherent strain and electronic distribution within the five-membered ring. The stability of the ring is significantly increased when it is substituted with aryl groups. rroij.com

The table below summarizes the general reactivity of the 1,3,4-oxadiazole ring towards nucleophiles.

| Reaction Type | Reactivity | Outcome |

| Nucleophilic Addition | Possible | Can lead to ring-opened products |

| Nucleophilic Substitution | Favorable with a good leaving group | Introduction of new substituents |

| Ring Cleavage | Common | Formation of acyclic products |

Ring Opening Reactions and Formation of Acylhydrazines

A characteristic reaction of the 1,3,4-oxadiazole ring is its propensity to undergo ring-opening upon treatment with nucleophiles. thieme-connect.denih.gov This reaction often results in the formation of acylhydrazine derivatives. thieme-connect.de For example, the reduction of 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in ethanol (B145695) led to the opening of the oxadiazole ring, yielding 4-amino-N′-heptanoylbenzohydrazide as the main product. mdpi.com This transformation highlights the susceptibility of the heterocyclic core to cleavage under certain reductive conditions.

The ring-opening process can be initiated by the addition of a nucleophile to one of the carbon atoms of the oxadiazole ring, followed by cleavage of the N-N or C-O bonds. The stability of the resulting acyclic intermediate often drives the reaction towards the ring-opened product rather than rearomatization.

Derivatization at the 2- and 5-Positions of the Oxadiazole Ring

The 2- and 5-positions of the 1,3,4-oxadiazole ring are the primary sites for introducing substituents and modifying the properties of the molecule. A wide array of 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized, often exhibiting interesting biological and material properties. nih.gov

Functionalization at these positions can be achieved through various synthetic strategies. One of the most common methods involves the cyclization of diacylhydrazines, where the two acyl groups provide the C2 and C5 substituents. thieme-connect.de Another approach is the oxidative cyclization of N-acylhydrazones. mdpi.com

Direct functionalization of a pre-formed 1,3,4-oxadiazole ring is also possible. For instance, selective zincation or magnesiation of the 1,3,4-oxadiazole scaffold using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases allows for the introduction of various electrophiles at the 2- and 5-positions. acs.orgresearchgate.net This method provides a powerful tool for the late-stage functionalization of the oxadiazole core. acs.org

Furthermore, nucleophilic substitution reactions on 2-halo-1,3,4-oxadiazoles or 2-thiol-1,3,4-oxadiazoles provide a route to a diverse range of derivatives. nih.govontosight.ai The versatility in derivatization at these positions is a key reason for the widespread interest in 1,3,4-oxadiazole chemistry.

Rearrangement Reactions (e.g., Boulton-Katritzky Rearrangement)

While the Boulton-Katritzky rearrangement is more commonly associated with 1,2,4-oxadiazoles, it represents a significant class of rearrangement reactions in azole chemistry. nih.govidexlab.commdpi.com This rearrangement typically involves the transformation of one heterocyclic system into another via a ring-opening and ring-closure sequence, often catalyzed by acid or base. researchgate.net

In the context of 1,2,4-oxadiazoles, the Boulton-Katritzky rearrangement involves the isomerization of a 3-substituted-1,2,4-oxadiazole to a different heterocyclic system. Studies have shown that 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles can be unstable and rearrange into spiropyrazolinium salts. nih.govmdpi.com The kinetics and mechanism of such rearrangements have been investigated, revealing dependencies on factors like substituents and reaction conditions. acs.org

Although direct examples of the Boulton-Katritzky rearrangement for this compound are not prevalent in the reviewed literature, the general principle of heterocyclic rearrangement is relevant to the broader class of oxadiazoles (B1248032). The stability of the 1,3,4-oxadiazole ring, while generally high, is not absolute, and under specific conditions, particularly with certain substitution patterns, rearrangement reactions could potentially occur.

Applications in Materials Science and Advanced Technologies

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The 1,3,4-oxadiazole (B1194373) moiety is a key building block for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its inherent electron-accepting nature and thermal stability contribute to the performance and longevity of these devices.

Electron Transport Layer Materials

In the architecture of an OLED, the efficient injection and transport of electrons from the cathode to the emissive layer are crucial for optimal performance. Compounds containing the 1,3,4-oxadiazole ring, such as 2-(4-nitrophenyl)-1,3,4-oxadiazole and its derivatives, are frequently employed as electron transport layer (ETL) materials. rsc.orgresearchgate.net The electron-deficient nature of the oxadiazole ring facilitates the acceptance and transport of electrons. researchgate.netacademie-sciences.fr

The suitability of oxadiazole-based compounds for ETLs is further supported by their electronic properties, such as their lowest unoccupied molecular orbital (LUMO) energy levels, which can be tailored to match the work function of the cathode, thereby reducing the electron injection barrier. For instance, some oxadiazole derivatives exhibit LUMO energy levels around -2.4 eV, which is advantageous for electron transport. The incorporation of electron-withdrawing groups, like the nitro group in this compound, can further enhance these electron-transporting capabilities. researchgate.net

Fluorescent Quantum Yield Enhancements

The photoluminescence properties of materials are central to the efficiency of OLEDs. The 1,3,4-oxadiazole ring system is known to be a component of molecules with high fluorescence quantum yields. academie-sciences.fr The inherent rigidity and planarity of the oxadiazole ring contribute to minimizing non-radiative decay pathways, thus promoting efficient light emission.

The introduction of a nitro group, as in this compound, can influence the photoluminescent properties. While electron-withdrawing groups can sometimes lead to fluorescence quenching, strategic molecular design can mitigate these effects and even enhance desired properties. For instance, in some donor-acceptor type molecules containing 1,3,4-oxadiazole, specific substitutions can lead to highly efficient fluorescence emission with remarkable quantum yields. rsc.org

Furthermore, polymers incorporating nitrophenyl-supported poly(1,3,4-oxadiazole) units have been shown to exhibit high fluorescent quantum yields, making them promising candidates for polymer light-emitting diodes (PLEDs). rsc.org This indicates that the this compound moiety can be a valuable component in the design of highly emissive materials for next-generation displays and lighting.

Laser Dyes, Optical Brighteners, and Scintillators

The strong fluorescence and UV absorption properties of 1,3,4-oxadiazole derivatives make them suitable for a range of optical applications beyond OLEDs. iajps.com

Laser Dyes: Certain oxadiazole compounds, like 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, are utilized as laser dyes due to their high photoluminescence quantum efficiency. medchemexpress.com This suggests the potential of related structures, including this compound, to be explored for similar applications.

Optical Brighteners: These compounds can absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whitening effect. This property is valuable in various industries, including textiles and plastics.

Scintillators: Scintillators are materials that emit light when exposed to ionizing radiation. The 1,3,4-oxadiazole core is a known component in scintillating materials. iajps.com The butyl group in derivatives like 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (B2650566) can enhance solubility in organic matrices, while the nitrophenyl moiety contributes to the necessary π-conjugation for fluorescence.

Polymer Chemistry and High-Performance Materials

The thermal stability and rigid structure of the 1,3,4-oxadiazole ring are highly desirable attributes for the creation of high-performance polymers.

Heat-Resistant Polymers and Polyoxadiazoles

The 1,3,4-oxadiazole ring is exceptionally stable to heat, a characteristic that has been extensively utilized in the development of heat-resistant polymers known as polyoxadiazoles. iajps.comresearchgate.net These polymers are valued for their high thermal stability, strength, and dimensional stability. researchgate.net The incorporation of an aryl group at the 2-position of the 1,3,4-oxadiazole ring further enhances its thermal stability. iajps.com

Polymers containing the 1,3,4-oxadiazole ring are synthesized for applications that demand high-temperature performance. researchgate.net The rigid and planar structure of the oxadiazole ring contributes to the high glass transition temperatures and thermal degradation temperatures of these polymers.

Reinforcing Fibers and Advanced Composite Materials

The exceptional thermal and mechanical properties of polyoxadiazoles make them excellent candidates for use as reinforcing fibers in advanced composite materials. These composites are sought after in industries where high strength-to-weight ratios and resistance to extreme temperatures are critical, such as aerospace and automotive engineering.

The rigid-rod nature of polyoxadiazole chains allows for strong intermolecular interactions and a high degree of molecular orientation when spun into fibers. This results in fibers with high tensile strength and modulus. While specific data on this compound's direct use in reinforcing fibers is not detailed, the fundamental properties of the oxadiazole ring it contains are central to the performance of such high-strength materials. researchgate.net

Sensors and Metal-Ion Complexation

The 1,3,4-oxadiazole scaffold is a promising platform for developing chemical sensors, particularly for the detection of metal ions. tandfonline.comresearchgate.net The nitrogen and oxygen atoms within the oxadiazole ring can act as coordination sites for metal ions. tandfonline.comresearchgate.net This interaction can lead to changes in the molecule's photophysical properties, such as fluorescence or color, enabling its use in sensor applications. tandfonline.com The high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of these potential coordination sites make 1,3,4-oxadiazole derivatives a prominent choice for metal-ion sensors. tandfonline.comresearchgate.net

Derivatives of 1,3,4-oxadiazole have been successfully employed as chemosensors for various metal ions. The principle often relies on mechanisms like photo-induced electron transfer or the formation of a complex between the sensor molecule and the metal ion, which alters the spectroscopic output. tandfonline.com

A specific example is a chemosensor based on 5-(4-((4-nitrophenyl) diazenyl) phenyl)-1,3,4-oxadiazole-2-thiol (DOT), which was developed for the simultaneous detection of mercury (Hg²⁺) and cadmium (Cd²⁺) ions in aqueous solutions. nih.gov This sensor demonstrated high selectivity for Hg²⁺ ions, causing a color change in the solution from beige to gold-yellow. nih.gov While other metal ions did not interfere, the addition of Cd²⁺ to the DOT-Hg complex induced a further color change to orange, allowing for the detection of both ions. nih.gov The sensor exhibited a detection limit of 0.05 μM for both Hg²⁺ and Cd²⁺. nih.gov

Fluorinated poly(1,3,4-oxadiazole-ether)s have also been investigated for their metal ion sensing capabilities. researchgate.net These polymers were found to be selective and sensitive towards Ag⁺, Co²⁺, and Cu²⁺ ions, with new bands appearing in their spectral characteristics upon the addition of these ions. researchgate.net

| Sensor Compound | Target Ions | Observable Change | Detection Limit | Source |

|---|---|---|---|---|

| 5-(4-((4-Nitrophenyl) diazenyl) phenyl)-1,3,4-oxadiazole-2-thiol (DOT) | Hg²⁺, Cd²⁺ | Colorimetric (Beige to Gold-Yellow for Hg²⁺; Gold-Yellow to Orange for Cd²⁺) | 0.05 μM | nih.gov |

The electrochemical properties of 1,3,4-oxadiazole derivatives are leveraged in the development of various sensors. A copolymer incorporating 2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate (B77674) was synthesized to act as a dual responsive polymeric sensor for both pH and temperature. tandfonline.com This "smart" material changes its physical and spectroscopic properties in response to environmental stimuli, demonstrating the versatility of the oxadiazole core in sensor design. tandfonline.com

Furthermore, the electrochemical behavior of these compounds is central to their application as corrosion inhibitors, where techniques like electrochemical impedance spectroscopy and polarization measurements are used to quantify their protective effects. electrochemsci.org In a related application, ferrocenyl oxadiazoles (B1248032), including (E)-2-(4-nitrophenyl)-5-(2-ferrocenyl-ethen-1-yl)-1,3,4-oxadiazole, have been utilized as photosensitizers in dye-sensitized solar cells (DSSCs). bath.ac.uk Their performance in these devices is evaluated through their photovoltaic and charge transport properties, which are fundamentally electrochemical processes. bath.ac.uk

Nonlinear Optical (NLO) Properties

Molecules with a delocalized π-electron system connecting an electron donor and an electron acceptor group, known as push-pull systems, can exhibit significant nonlinear optical (NLO) properties. nih.gov The this compound structure fits this paradigm, with the nitrophenyl group acting as a strong electron acceptor and the oxadiazole ring participating in the π-conjugated bridge. These materials are of interest for applications in ultrafast information processing and optical limiting. rsc.orgdntb.gov.ua

Density functional theory (DFT) studies and experimental work have confirmed the NLO potential of various 1,3,4-oxadiazole derivatives. researchgate.net Research on S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate derivatives, including a 2-nitrophenyl variant, demonstrated that the NLO properties increased with the electron-withdrawing effect of the substituent. researchgate.net The derivative with a 2-nitrophenyl group showed a significantly higher nonlinear refractive index compared to other tested compounds. researchgate.net Similarly, studies on nitrophenyl-supported poly(1,3,4-oxadiazole)s also highlighted their NLO responses. rsc.org The first-order hyperpolarizability of some D-π-A substituted bis-1,3,4-oxadiazoles was found to be 55 times greater than that of the urea (B33335) molecule, a standard NLO material. researchgate.net

| Aryl Substituent (Ar) | Nonlinear Absorption Coefficient α (cm⁻¹) | Nonlinear Refractive Index n₂ (×10⁻⁷ cm²/W) | Source |

|---|---|---|---|

| Phenyl | 0.065 | -6.08 | researchgate.net |

| 2-Chlorophenyl | 0.020 | -9.89 | researchgate.net |

| Furyl | 0.047 | -17.35 | researchgate.net |

| 2-Nitrophenyl | 0.193 | -29.21 | researchgate.net |

| 3-Nitrophenyl | 0.041 | -17.39 | researchgate.net |

Liquid Crystalline Materials

The 1,3,4-oxadiazole ring is a valuable structural fragment in the design of liquid crystals. researchgate.net Its incorporation into a molecule's core can promote mesomorphic properties (the state between crystalline solid and isotropic liquid). researchgate.netneliti.com The rigid, linear geometry of the 2,5-disubstituted 1,3,4-oxadiazole unit helps to maintain the rod-like molecular shape required for liquid crystallinity.

While research often focuses on a variety of substituents, the synthesis of molecules containing the nitrophenyl group linked to a heterocyclic core for liquid crystal applications has been reported. For example, 2-(4′-nitrophenyl)-5-(4″-n-butyloxy)phenyl)-1,3,4-thiadiazole, a close structural analog to the oxadiazole compound, was synthesized as an intermediate in the creation of novel hockey stick-shaped liquid crystalline molecules. acs.org Similarly, 2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole (B14378571) has been synthesized and characterized in the context of bent-shaped mesomorphic compounds. ias.ac.in Such studies indicate that the combination of the nitrophenyl group and a five-membered heterocycle like 1,3,4-oxadiazole is a viable strategy for producing materials with nematic and smectic liquid crystalline phases. acs.orgias.ac.in

Corrosion Inhibitors

Compounds containing the 1,3,4-oxadiazole ring have been identified as effective corrosion inhibitors for various metals and alloys. sphinxsai.combohrium.com Their inhibitory action is generally attributed to the adsorption of the molecule onto the metal surface. This process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings, which can form a protective film that isolates the metal from the corrosive environment. electrochemsci.org

A study on the corrosion of nickel in a 3.5% NaCl solution investigated the inhibitory effects of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. electrochemsci.org Electrochemical impedance spectroscopy and other methods showed that the corrosion rate of nickel decreased significantly in the presence of the inhibitor. electrochemsci.org The inhibition efficiency was found to increase with the concentration of the compound. The charge transfer resistance (Rct), which is inversely related to the corrosion rate, increased substantially with the addition of the inhibitor, indicating effective surface protection. electrochemsci.org Other research has also confirmed that 2,5-disubstituted-1,3,4-oxadiazoles are very good corrosion inhibitors for steel in acidic media. sphinxsai.com

| Inhibitor Compound | Concentration | Charge Transfer Resistance (Rct) | Medium | Source |

|---|---|---|---|---|

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | 0.16 mM | 119.3 kΩ cm² | 3.5% NaCl | electrochemsci.org |

Energetic Materials

The incorporation of the 1,3,4-oxadiazole ring is a recognized strategy in the development of advanced energetic materials. rsc.org This heterocyclic scaffold is valued for its high nitrogen content and its contribution to creating compounds with positive heats of formation, a key indicator of energetic potential. rsc.orgumn.edu The introduction of energetic functionalities, such as the nitro group (-NO2), onto the oxadiazole core is a critical step in designing high-energy-density materials (HEDMs). The nitro group, with its high oxygen content and N-O bonds, significantly enhances the explosive performance and density of the resulting compounds. rsc.orgresearchgate.net

While specific energetic data for this compound is not extensively detailed in the provided context, the properties of structurally similar polynitrated diaryl-1,3,4-oxadiazoles offer significant insight into its potential. The performance of these related compounds underscores the contextual relevance of the nitro group in this class of materials. For instance, increasing the number of nitro substituents on the phenyl rings of the 2,5-diaryl-1,3,4-oxadiazole framework generally leads to higher densities and improved detonation parameters.

Detailed experimental and computational analyses have been performed on various nitrated diaryl-1,3,4-oxadiazole derivatives to quantify their energetic characteristics. researchgate.netresearchgate.net Key performance indicators such as density (ρ), heat of formation (ΔHf), detonation velocity (VD), and detonation pressure (PD) are calculated and measured to assess their potential as explosives. researchgate.net

The data below, derived from studies on related dinitrophenyl and trinitrophenyl oxadiazole compounds, illustrates the impact of nitration on energetic performance.

Energetic Properties of Selected Nitro-Substituted Diaryl-1,3,4-Oxadiazoles

| Compound Name | Density (ρ) (g/cm³) | Calculated Heat of Formation (ΔHf) (kJ/mol) | Calculated Detonation Velocity (VD) (km/s) | Calculated Detonation Pressure (PD) (GPa) |

|---|---|---|---|---|

| 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole | 1.51 | 163 | 7.6 | 24.3 |